4-Amino-2-chlorobenzamide 4-Amino-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 211374-81-1
VCID: VC21087015
InChI: InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
SMILES: C1=CC(=C(C=C1N)Cl)C(=O)N
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol

4-Amino-2-chlorobenzamide

CAS No.: 211374-81-1

Cat. No.: VC21087015

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-chlorobenzamide - 211374-81-1

Specification

CAS No. 211374-81-1
Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
IUPAC Name 4-amino-2-chlorobenzamide
Standard InChI InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Standard InChI Key XTCHLLLRWDYHRD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)Cl)C(=O)N
Canonical SMILES C1=CC(=C(C=C1N)Cl)C(=O)N

Introduction

Chemical Properties and Structure

Structural Information

4-Amino-2-chlorobenzamide has a molecular formula of C₇H₇ClN₂O and a molecular weight of 170.6 g/mol . The compound features a benzene ring with three substituents: a chlorine atom at position 2, an amino group (-NH₂) at position 4, and a carboxamide group (-CONH₂) extending from the ring.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₇H₇ClN₂O
Molecular Weight170.6 g/mol
CAS Number211374-81-1
SMILESC1=CC(=C(C=C1N)Cl)C(=O)N
InChIInChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
InChIKeyXTCHLLLRWDYHRD-UHFFFAOYSA-N
AppearanceCrystalline solid
Storage ConditionsRoom temperature

Predicted Collision Cross Section

The predicted collision cross section (CCS) values provide important information about the compound's molecular size and shape, which is relevant for analytical chemistry applications, particularly mass spectrometry. The predicted CCS values for different adducts of 4-amino-2-chlorobenzamide are shown in the table below :

Adductm/zPredicted CCS (Ų)
[M+H]⁺171.03197131.5
[M+Na]⁺193.01391143.5
[M+NH₄]⁺188.05851140.0
[M+K]⁺208.98785137.9
[M-H]⁻169.01741134.2
[M+Na-2H]⁻190.99936137.9
[M]⁺170.02414134.0
[M]⁻170.02524134.0

Synthesis and Preparation

Reaction Conditions and Considerations

The synthesis of 4-amino-2-chlorobenzamide requires careful control of reaction conditions to maximize yield and purity. Temperature, solvent choice, and reaction time are critical factors that influence the outcome. Purification typically involves recrystallization, column chromatography, or a combination of both techniques.

Applications and Biological Activity

Pharmaceutical Applications

4-Amino-2-chlorobenzamide and related compounds have shown potential in various pharmaceutical applications:

  • Enzyme Inhibition: Substituted benzamides can serve as inhibitors for various enzymes, including carbonic anhydrases.

  • Building Blocks: This compound functions as an intermediate in the synthesis of more complex pharmaceutically active molecules.

  • Structure-Activity Relationship Studies: The compound provides a valuable scaffold for medicinal chemistry research, allowing for exploration of how structural modifications affect biological activity.

Comparison with Similar Compounds

When compared to structurally related compounds such as 2-amino-4-chlorobenzamide (its isomer), 4-amino-2-chlorobenzamide exhibits different chemical and biological properties due to the altered position of the functional groups on the benzene ring. These differences make it suitable for specific applications in research and development.

The table below compares key features of 4-amino-2-chlorobenzamide with its isomer:

Feature4-Amino-2-chlorobenzamide2-Amino-4-chlorobenzamide
CAS Number211374-81-15900-59-4
Position of Amino Group4 (para)2 (ortho)
Position of Chloro Group2 (ortho)4 (para)
Molecular PropertiesDistinct due to para-amino groupDistinct due to ortho-amino group
ReactivityDifferent substitution patterns affect reactivityDifferent substitution patterns affect reactivity

Research Findings and Studies

Structure-Activity Relationship Studies

Investigations into substituted benzamides have revealed that the position of amino and chloro groups significantly influences biological activity. For example, research on similar compounds has demonstrated that:

  • The positioning of the amino group affects interaction with target proteins.

  • The chloro substituent contributes to lipophilicity and may enhance membrane permeability.

  • The amide functionality is often crucial for hydrogen bonding with biological targets.

Analytical Methods

4-Amino-2-chlorobenzamide can be analyzed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for purity determination.

  • Mass Spectrometry for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

  • Infrared Spectroscopy for functional group identification.

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